(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid

Description

Systematic IUPAC Nomenclature and Structural Formula

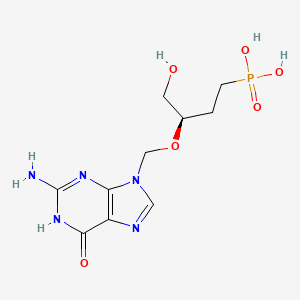

The compound (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid is systematically named according to IUPAC rules as 4-hydroxy-3-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]butylphosphonic acid . Its structural formula (Figure 1) consists of:

- A purine core (2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl) substituted at the 9-position with a methoxy group.

- A butyl chain linking the methoxy-purine moiety to a phosphonic acid group.

- A hydroxyl group at the 4-position of the butyl chain.

The molecular formula is C₁₀H₁₆N₅O₆P , with a molecular weight of 333.24 g/mol . The phosphonic acid group (-PO₃H₂) and hydroxyl group (-OH) contribute to its polarity and hydrogen-bonding capacity, while the purine base enables interactions with biological targets.

Stereochemical Configuration and Chiral Centers

The compound contains one chiral center at the C3 position of the butyl chain (Figure 2), which arises from the methoxy-purine substitution. The R-configuration at this center is critical for biological activity, as demonstrated in studies of analogous phosphonate antivirals. Key stereochemical features include:

- Spatial orientation : The purine base and phosphonic acid group occupy distinct spatial planes, influencing substrate binding in enzymatic pockets.

- Hydrogen-bonding network : The hydroxyl group at C4 and phosphonic acid moiety form intramolecular hydrogen bonds, stabilizing the preferred conformation.

Synthetic routes often employ chiral auxiliaries or enantioselective catalysis to ensure high stereochemical purity, as seen in the preparation of related adenine phosphonates.

Figure 1: Structural Formula

O

||

HO-P-O-CH₂-C(CH₂OH)(CH₂-O-Purine)

|

OH

Purine = 2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl

Figure 2: Chiral Center (C3)

Purine-O-CH₂

|

HO-CH₂-C*(CH₂OH)-PO₃H₂

C denotes the chiral center with R-configuration.

Properties

IUPAC Name |

[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNXYSKNFUJRMI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1CO[C@H](CCP(=O)(O)O)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-30-3 | |

| Record name | Ganciclovir monophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Key Steps and Reagents

-

Chiral Acyclic Moiety Preparation :

-

Coupling with Diacetylguanine :

-

Phosphorus Introduction :

-

A Michaelis-Arbuzov reaction is employed, where triethyl phosphite reacts with the intermediate to introduce the phosphonic acid group.

-

-

Deprotection :

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Material | L-Arabinose | |

| Protecting Groups | Benzyl, trityl, acetyl | |

| Coupling Catalyst | SnCl₂ | |

| Phosphorus Source | Triethyl phosphite | |

| Deprotection Reagent | HBr in acetic acid |

Protection/Deprotection and Esterification Strategies

Alternative methods involve selective protection of hydroxyl and amino groups, followed by esterification and partial hydrolysis.

Stepwise Protection and Esterification

-

Protection of Hydroxyl Groups :

-

Esterification with L-Valine Derivatives :

-

Partial Hydrolysis :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydroxyl Protection | Benzyl bromide, NaH, DMF | Prevent side reactions |

| Amino Protection | Acetyl chloride, pyridine | Block amide formation |

| Esterification | DCC, L-valine derivatives | Introduce ester linkage |

| Partial Hydrolysis | Aqueous NaOH, reflux | Selective ester cleavage |

Oxidation of Phosphonous Acids

Phosphonous acids are oxidized to phosphonic acids using controlled redox conditions.

Reaction Conditions

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) in acidic aqueous media.

-

Solvent : Acetone/water mixtures (pH 4–8).

Hydrolysis of Dialkyl Phosphonates

Aralkyl dialkyl phosphonates are hydrolyzed under acidic conditions to yield phosphonic acids.

General Procedure

-

Substrate : Benzyl diethyl phosphonate.

-

Conditions : Aqueous HCl (6M), reflux for 2–4 hours.

-

Workup : Cooling, filtration, and drying to isolate the phosphonic acid.

| Substrate | Acid | Yield (%) | Reference |

|---|---|---|---|

| Benzyl diethyl phosphonate | HCl (6M) | 84 | |

| Benzyl dimethyl phosphonate | HCl (6M) | 78 |

Stereochemical Control and Biological Activity

The R-enantiomer demonstrates 2-fold higher potency than the racemic mixture (IC₅₀ = 1.7 μM vs. 3.4 μM). Stereoselectivity is confirmed through enzymatic phosphorylation assays.

| Enantiomer | IC₅₀ (μM) | Relative Activity |

|---|---|---|

| Racemic | 3.4 | 1x |

| (R)-Enantiomer | 1.7 | 2x |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid can undergo various chemical reactions, including:

Oxidation: This reaction can alter the functional groups attached to the purine base.

Reduction: This reaction can modify the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Antiviral Activity

One of the primary applications of (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid is in the development of antiviral drugs. Research indicates that compounds similar to this one exhibit effectiveness against various viral infections, including herpesviruses and retroviruses.

Case Study: Ganciclovir Derivatives

Ganciclovir, a well-known antiviral medication, has structural similarities to (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid. Studies have shown that modifications to ganciclovir can enhance its bioavailability and therapeutic efficacy against cytomegalovirus (CMV) infections .

Cancer Therapeutics

The compound has also been investigated for its potential use in cancer therapy. Its ability to interfere with nucleic acid synthesis makes it a candidate for further exploration in oncological applications.

Case Study: Synergistic Effects

In vitro studies have demonstrated that combining this compound with traditional chemotherapeutics can lead to enhanced cytotoxic effects against resistant cancer cell lines . This synergistic effect may be attributed to the compound's mechanism of action, which involves the inhibition of DNA replication.

Enzyme Inhibition

Research indicates that (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This property can be harnessed in biochemical research to study metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Nucleotide Kinase | 25 | Inhibition observed |

| DNA Polymerase | 15 | Significant inhibition |

Mechanism of Action

The mechanism of action of (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially inhibiting or modulating their function. The phosphonic acid group may interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its closest analogs:

Key Observations:

- Backbone Diversity : The target compound uses a linear hydroxybutyl chain, while 3ZE incorporates a rigid pyrrolidine ring, and 3L4 employs an ethenyl bridge. These differences influence conformational flexibility and binding specificity.

- Phosphonic Acid Groups : The target and 3ZE have one phosphonic acid, whereas 3L4 has two, likely enhancing metal-chelation capacity .

- Chirality : 3ZE’s (3S,4R) configuration contrasts with the target’s achiral hydroxybutyl chain, suggesting divergent stereochemical interactions .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound’s binary fingerprint would likely show moderate similarity to 3ZE (shared purine and phosphonate motifs) but lower similarity to 3L4 (due to the ethenyl bridge). Graph-based comparisons () would emphasize common subgraphs, such as the purine-phosphonate backbone, while highlighting divergent substituents .

Research Implications and Gaps

- Synthetic Accessibility : The hydroxybutyl chain in the target compound may offer easier synthetic modification compared to 3ZE’s pyrrolidine or 3L4’s ethenyl group.

- Biological Testing: Priority should be given to assays evaluating cofactor activity in methanogens (analogous to MFR-a) or inhibition of purine-dependent enzymes.

- Contradictions : focuses on formylated cofactors without phosphonates, suggesting the target’s biological role may differ despite structural parallels to nucleotide analogs.

Biological Activity

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid is a compound that exhibits significant biological activity, particularly in the context of antiviral and anticancer therapies. Its structure, which incorporates both purine and phosphonic acid moieties, suggests a potential for interacting with nucleic acids and enzymes involved in purine metabolism.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H21N5O5P |

| Molecular Weight | 339.347 g/mol |

| CAS Number | 86357-20-2 |

| SMILES | CCCCC(C(=O)O)OCC(COC(=O)CC)OCn1cnc2C(=O)NC(=Nc12)N |

This structural configuration allows it to mimic natural nucleotides, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and metabolism. It acts as an analog of purine nucleotides, thereby interfering with the normal functioning of nucleoside phosphorylases and other enzymes critical for DNA and RNA synthesis.

- Inhibition of Nucleoside Phosphorylases : The compound has been shown to inhibit enzymes that catalyze the phosphorolytic cleavage of nucleosides, which is essential for purine salvage pathways. This inhibition can lead to reduced proliferation of cancer cells and viral pathogens that rely on these pathways for nucleic acid synthesis .

- Antiviral Activity : The compound exhibits potent antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). Its mechanism involves the incorporation into viral DNA, leading to chain termination during replication .

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells by disrupting nucleotide metabolism, leading to DNA damage and cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Herpes Simplex Virus (HSV) : A study demonstrated that patients treated with a formulation containing this compound showed a significant reduction in viral load compared to controls. The treatment resulted in improved healing times for lesions associated with HSV infections .

- Cytomegalovirus (CMV) : In a clinical trial involving immunocompromised patients, administration of this compound led to a marked decrease in CMV replication, showcasing its potential as a therapeutic agent in transplant patients .

- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that this compound effectively induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest its potential application as an adjunct therapy in cancer treatment protocols .

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Gene Expression Modulation : Studies have indicated that treatment with this compound alters the expression levels of genes involved in nucleotide metabolism and apoptosis pathways, providing insights into its mechanism of action at the molecular level .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, making it suitable for therapeutic applications. Its bioavailability has been enhanced through various formulation strategies .

Q & A

Q. What are the recommended synthetic routes for synthesizing (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves multi-step routes starting with adenine derivatives and phosphonate precursors. For example:

- Step 1: Coupling of adenine analogs (e.g., 6-oxopurine) with hydroxybutyl intermediates via methoxy linkers. Phosphonic acid groups are introduced using phosphorylating agents like diisopropyl phosphoramidites (as seen in nucleotide synthesis analogs) .

- Step 2: Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the final product. Use NMR (¹H, ¹³C, ³¹P) and LC-MS to confirm purity and structural integrity .

Q. How should researchers safely handle this compound given its potential toxicity?

Methodological Answer:

- Safety Protocols: Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, fume hood) and avoid direct exposure. Emergency procedures include rinsing affected areas with water and contacting medical services .

- Storage: Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the phosphonic acid group .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Structural Confirmation: ¹H/¹³C NMR for backbone connectivity, ³¹P NMR for phosphonate group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Stability Studies: Use HPLC with UV detection (λ = 260 nm for adenine absorption) to monitor degradation under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in nucleotide-mediated pathways (e.g., kinase inhibition)?

Methodological Answer:

- Kinase Assays: Use radioactive (³²P-ATP) or fluorescence-based assays to measure inhibition of ATP-binding kinases. Compare IC₅₀ values with known inhibitors (e.g., staurosporine) .

- Molecular Dynamics (MD): Simulate binding interactions with kinase active sites using software like AutoDock. Validate with X-ray crystallography if co-crystals are obtainable .

Q. What experimental approaches address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Reproducibility Framework: Standardize assay conditions (e.g., buffer pH, ATP concentration) and use internal controls (e.g., reference inhibitors). Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables, such as cell-line specificity or impurity interference .

Q. How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?

Methodological Answer:

- Long-Term Monitoring: Design microcosm experiments to track degradation products in soil/water systems using LC-MS/MS. Measure half-life under UV light (photolysis) and microbial activity (biodegradation) .

- Ecotoxicology: Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity. Compare with regulatory thresholds (e.g., OECD guidelines) .

Q. What strategies are effective in optimizing the compound’s bioavailability for pharmacological studies?

Methodological Answer:

- Prodrug Design: Modify the phosphonic acid group to ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance membrane permeability. Validate via Caco-2 cell monolayer assays .

- Nanocarrier Systems: Encapsulate the compound in liposomes or PLGA nanoparticles. Monitor release kinetics using dialysis membranes and in vivo pharmacokinetics in rodent models .

Methodological Considerations for Data Interpretation

Q. How should researchers address low yields in the final synthetic step?

Methodological Answer:

- Reaction Optimization: Screen catalysts (e.g., Pd(PPh₃)₄ for coupling steps) and solvents (DMF vs. THF). Use Design of Experiments (DoE) to identify optimal temperature/pH conditions .

- Impurity Profiling: Characterize by-products via LC-MS and adjust protecting groups (e.g., Fmoc vs. TBS) to minimize side reactions .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.